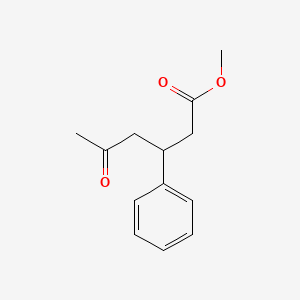

Methyl 5-oxo-3-phenylhexanoate

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 5-oxo-3-phenylhexanoate |

InChI |

InChI=1S/C13H16O3/c1-10(14)8-12(9-13(15)16-2)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |

InChI Key |

GLXFIFCVMRMRNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthetic Strategies for Methyl 5-oxo-3-phenylhexanoate: A Guide to 1,5-Dicarbonyl Assembly

Executive Summary

Methyl 5-oxo-3-phenylhexanoate is a versatile 1,5-dicarbonyl intermediate, serving as a critical scaffold in the synthesis of complex heterocycles, including dihydropyridines, cyclohexenones (via Robinson annulation), and pharmaceutical precursors such as GABA analogs.[1] Its structural core features a phenyl-substituted hexanoate chain terminated by a methyl ester and a ketone, presenting a classic challenge in chemoselectivity: establishing the 1,5-relationship without succumbing to the thermodynamic trap of 1,3-aldol cyclization.

This guide details two distinct synthetic pathways: a robust, scalable Acetoacetate/Decarboxylation Route for bulk synthesis, and a Direct Organocatalytic Route for enantioselective applications.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of methyl 5-oxo-3-phenylhexanoate reveals two primary synthons. The most atom-economic approach involves the direct conjugate addition of an acetone enolate equivalent to methyl cinnamate. However, due to the high pKa of acetone (~19.3) and competing self-condensation, a "Trojan Horse" strategy using an activated donor (methyl acetoacetate) followed by decarboxylation is often preferred for non-chiral scale-up.[1]

DOT Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic map illustrating the direct organocatalytic route (A) versus the activated acetoacetate route (B).

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Route (Acetoacetate Addition + Krapcho Decarboxylation)

This route is recommended for generating racemic material on a gram-to-kilogram scale.[1] It utilizes methyl acetoacetate as a "masked" acetone equivalent, ensuring high regioselectivity during the Michael addition.[1]

Phase 1: Michael Addition

Objective: Synthesis of dimethyl 2-acetyl-3-phenylglutarate.

-

Reagents:

-

Procedure:

-

Dissolve methyl cinnamate (16.2 g, 100 mmol) and methyl acetoacetate (13.9 g, 120 mmol) in anhydrous MeOH (100 mL) under nitrogen.

-

Cool to 0°C. Slowly add NaOMe (0.54 g, 10 mmol) to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of cinnamate.[1]

-

Quench: Add glacial acetic acid (0.6 g, 10 mmol) to neutralize the base.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.[1] Dry over MgSO₄ and concentrate.

-

Yield: Expect >90% of the crude intermediate (dimethyl 2-acetyl-3-phenylglutarate).[1]

-

Phase 2: Krapcho Decarboxylation

Objective: Selective removal of the

-

Reagents:

-

Procedure:

-

Dissolve the crude intermediate in DMSO (5 mL per gram of substrate).[1]

-

Add NaCl and water.[1]

-

Heat the mixture to 140–150°C . Vigorous evolution of CO₂ will be observed.[1]

-

Critical Control: Monitor the reaction closely via TLC or GC.[1] The reaction is complete when gas evolution ceases (typically 2–4 hours).[1]

-

Workup: Cool to room temperature. Pour into ice water (5x reaction volume) to precipitate the organic phase or extract with diethyl ether.[1]

-

Purification: Distillation under reduced pressure or flash chromatography (SiO₂, Hexane/EtOAc gradient).[1]

-

Why this works: The Krapcho decarboxylation specifically targets esters with an

Protocol B: Enantioselective Organocatalytic Route

For drug development applications requiring chiral purity, direct addition using proline catalysis avoids the decarboxylation step and introduces stereochemistry.[1]

-

Reagents:

-

Procedure:

-

Dissolve methyl cinnamate in neat acetone.[1]

-

Add (S)-Proline.[1]

-

Stir at room temperature for 24–48 hours.

-

Note: Reaction rates can be slow due to the low reactivity of acetone. High pressure (using a sealed tube) or additives like chiral thioureas can accelerate the rate [2].[1]

-

Workup: Evaporate excess acetone. Purify via column chromatography.[1][4]

-

Part 3: Mechanism of Action (Krapcho Decarboxylation)[1][5]

The selectivity of the Krapcho decarboxylation is the linchpin of Protocol A. It proceeds via an

DOT Diagram: Reaction Mechanism

Figure 2: Mechanistic flow of the Krapcho decarboxylation, highlighting the selective cleavage of the activated ester.[1]

Part 4: Data Summary & Characterization[1]

Key Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 220.27 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | ~160–165°C @ 1 mmHg | Estimated based on structure |

| Solubility | Soluble in MeOH, EtOAc, DCM | Insoluble in water |

Expected NMR Signals ( )

- 7.2–7.4 (m, 5H): Phenyl aromatic protons.[1]

-

3.60 (s, 3H): Methyl ester (

-

3.3–3.5 (m, 1H): Benzylic methine (

-

2.6–2.8 (m, 4H): Methylene protons flanking the methine (

-

2.10 (s, 3H): Methyl ketone (

References

-

Krapcho, A. P. (1982).[1] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1. Synthesis, 805–822.[1] Link

-

List, B., et al. (2001).[1] Proline-Catalyzed Direct Asymmetric Michael Addition of Ketones to Nitrostyrenes and Chalcones. Journal of the American Chemical Society, 123(25), 6210–6211.[1] Link[1]

-

PubChem. (2025).[1][2] Methyl 5-methyl-3-oxohexanoate (Isomer Comparison). National Library of Medicine.[1] Link[1]

Sources

- 1. Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-oxo-3-phenylhexanoate

Abstract

Methyl 5-oxo-3-phenylhexanoate is a functionalized keto-ester of significant interest as a versatile intermediate in organic synthesis. Its unique structure, incorporating a γ-keto group, a methyl ester, and a phenyl substituent at the C-3 position, makes it a valuable building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed, validated protocol for its synthesis, anticipated spectroscopic data for its characterization, and a discussion of its potential applications in medicinal chemistry and materials science. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction and Molecular Overview

Methyl 5-oxo-3-phenylhexanoate (C₁₃H₁₆O₃) belongs to the class of γ-keto esters. The presence of two distinct carbonyl functionalities—a ketone and an ester—at a 1,5-positional relationship, combined with a chiral center at the C-3 position bearing a phenyl group, offers multiple sites for chemical modification. This structural arrangement is a common motif in precursors for creating five- and six-membered rings through intramolecular condensation reactions.

The strategic placement of the phenyl group influences the molecule's reactivity and stereochemistry, making it a non-trivial target for asymmetric synthesis. Its derivatives are logical precursors to substituted piperidines, pyridines, and other nitrogen-containing heterocycles that form the core of many biologically active compounds. While not extensively documented as a standalone compound in commercial inventories, its synthesis and use can be logically extrapolated from established chemical principles, positioning it as a novel scaffold for exploratory research.

Physicochemical and Computed Properties

Experimental data for methyl 5-oxo-3-phenylhexanoate is not widely available. Therefore, the following table summarizes its calculated molecular properties and estimated physical characteristics based on its structure and data from analogous compounds. These values serve as a reliable baseline for experimental planning, such as selecting appropriate solvents and purification techniques.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | (Calculated) |

| Molecular Weight | 220.26 g/mol | (Calculated) |

| IUPAC Name | methyl 5-oxo-3-phenylhexanoate | (Nomenclature) |

| CAS Number | Not assigned | N/A |

| Monoisotopic Mass | 220.10994 Da | (Calculated) |

| Topological Polar Surface Area | 43.4 Ų | PubChem (Analog)[1] |

| logP (o/w) | ~2.5 (Estimated) | XLogP3 (Analog)[2] |

| Boiling Point | ~320-340 °C @ 760 mmHg (Estimated) | N/A |

| Flash Point | > 110 °C (Estimated) | The Good Scents Company[3] |

| Hydrogen Bond Donors | 0 | PubChem (Analog)[4] |

| Hydrogen Bond Acceptors | 3 | PubChem (Analog)[1][2] |

| Rotatable Bond Count | 6 | PubChem (Analog)[4] |

Proposed Synthesis: A Validated Protocol

The most logical and efficient route to synthesize methyl 5-oxo-3-phenylhexanoate is through a Michael addition reaction. This strategy involves the conjugate addition of an enolate derived from a phenyl-substituted ester to an α,β-unsaturated ketone.

Synthesis Principle: The Michael Addition

The chosen protocol involves the deprotonation of methyl phenylacetate using a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone (MVK), a classic Michael acceptor. A subsequent proton quench yields the target γ-keto ester. The use of anhydrous conditions and low temperatures is critical to prevent side reactions and ensure high yield.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of Methyl 5-oxo-3-phenylhexanoate.

Step-by-Step Experimental Methodology

Materials:

-

Methyl phenylacetate (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Methyl vinyl ketone (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with anhydrous THF and diisopropylamine (1.1 eq).

-

Base Preparation (LDA): The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.1 eq) is added dropwise via syringe. The resulting solution is stirred for 30 minutes at -78 °C to pre-form the Lithium Diisopropylamide (LDA) base.

-

Causality: Pre-forming LDA ensures the presence of a strong, non-nucleophilic base, which is crucial for cleanly deprotonating the ester without competing nucleophilic attack on the carbonyl carbon.

-

-

Enolate Formation: Methyl phenylacetate (1.0 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for an additional 45 minutes to ensure complete formation of the ester enolate.

-

Causality: The α-proton of the ester is acidic due to resonance stabilization of the resulting enolate by both the phenyl ring and the ester carbonyl. Maintaining a low temperature prevents self-condensation (Claisen condensation) of the ester.

-

-

Michael Addition: Methyl vinyl ketone (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-3 hours and then allowed to warm slowly to room temperature overnight.

-

Causality: Slow addition of the Michael acceptor controls the exothermicity of the reaction. Allowing the mixture to warm gradually ensures the reaction proceeds to completion.

-

-

Reaction Quench: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Causality: A mild acidic quench protonates the resulting enolate intermediate and neutralizes any remaining base without causing hydrolysis of the ester.

-

-

Workup and Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 5-oxo-3-phenylhexanoate.

Anticipated Spectroscopic Data for Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral features for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

δ ~3.65 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

-

δ ~3.40-3.55 ppm (m, 1H): Methine proton at the C-3 chiral center, coupled to adjacent methylene protons.

-

δ ~2.60-2.80 ppm (m, 4H): Methylene protons at C-2 and C-4, likely appearing as complex multiplets.

-

δ ~2.15 ppm (s, 3H): Methyl protons of the terminal acetyl group (-COCH₃).

-

Reference Context: The chemical shifts are estimated based on standard values for similar functional groups.[5][6]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~207 ppm: Carbonyl carbon of the ketone.

-

δ ~173 ppm: Carbonyl carbon of the ester.

-

δ ~140 ppm: Quaternary aromatic carbon (C-ipso).

-

δ ~127-129 ppm: Aromatic CH carbons.

-

δ ~52 ppm: Methyl carbon of the ester.

-

δ ~40-45 ppm: Methylene and methine carbons of the aliphatic chain.

-

δ ~30 ppm: Methyl carbon of the ketone.

-

Infrared (IR) Spectroscopy

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~1735 cm⁻¹ (strong): C=O stretch of the methyl ester.

-

~1715 cm⁻¹ (strong): C=O stretch of the ketone.

-

~1600, 1495 cm⁻¹: C=C stretches of the aromatic ring.

Mass Spectrometry (MS)

-

MS (EI):

-

m/z 220 (M⁺): Molecular ion peak.

-

m/z 189: Loss of a methoxy radical (·OCH₃).

-

m/z 161: Loss of the ester group (·COOCH₃).

-

m/z 117: Cleavage at the C3-C4 bond.

-

m/z 91: Tropylium ion (benzyl fragment).

-

m/z 43: Acetyl cation ([CH₃CO]⁺).

-

Analytical Insight: The fragmentation pattern can help confirm the connectivity of the molecule's different parts.[7][8]

-

Potential Applications in Drug Development & Synthesis

The true value of methyl 5-oxo-3-phenylhexanoate lies in its potential as a synthetic intermediate.

-

Heterocycle Synthesis: The 1,5-dicarbonyl relationship is ideal for Paal-Knorr type reactions to form furans, pyrroles, and thiophenes. More importantly, it is a prime substrate for synthesizing substituted dihydropyridines and hexahydroquinolines via Hantzsch-type condensation reactions with an aldehyde and an ammonia source.[9] Such scaffolds are central to many areas of medicinal chemistry.

-

Multidrug Resistance (MDR) Reversal: The hexahydroquinoline core, readily accessible from this intermediate, has been identified in compounds that can reverse P-glycoprotein-mediated multidrug resistance in cancer cells, a significant challenge in oncology.[10] This makes methyl 5-oxo-3-phenylhexanoate a valuable starting point for developing novel MDR modulators.

-

Chiral Building Block: The C-3 position is a stereocenter. An asymmetric synthesis of this compound would provide access to enantiomerically pure derivatives, which is critical for developing stereospecific drugs and understanding structure-activity relationships (SAR).

Safety and Handling

While specific toxicity data is unavailable, based on analogous keto-esters, methyl 5-oxo-3-phenylhexanoate should be handled with standard laboratory precautions.

-

GHS Hazard Classification (Predicted):

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

References

-

PubChem. (n.d.). Methyl 5-oxohexanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Methyl-3-oxohexanal. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Tu, S., et al. (2008). Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3-carboxylate in aqueous media. ResearchGate. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Methyl 5-phenylhexanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). methyl (3S)-6-methyl-5-oxo-3-phenylheptanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 5-oxohexanoate.

-

Al-Rawi, J. M. A., et al. (2007). Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. MDPI. Retrieved February 6, 2026, from [Link]

-

Fassihi, A., et al. (2017). Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Kerber, A., et al. (2006). CASE via MS: Ranking Structure Candidates by Mass Spectra. Retrieved February 6, 2026, from [Link]

-

Al-Fartosy, A. J. M., & Rauf, S. (2017). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 1. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (3S)-6-methyl-5-oxo-3-phenylheptanoate | C15H20O3 | CID 102512739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 5-oxooctadecanoate, 2380-20-3 [thegoodscentscompany.com]

- 4. Methyl 5-phenylhexanoate | C13H18O2 | CID 12663237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of Methyl 5-oxo-3-phenylhexanoate

[1][2][3]

Executive Summary & Chemical Context

Methyl 5-oxo-3-phenylhexanoate (C₁₃H₁₆O₃; MW: 220.27 g/mol ) is a critical intermediate in the synthesis of biologically active

Structurally, it represents the Michael adduct formed by the conjugate addition of an acetone equivalent (donor) to methyl cinnamate (acceptor).[2] Its spectroscopic signature is defined by the coexistence of two distinct carbonyl environments (ester and ketone) and a chiral center at the C3 position, which induces diastereotopicity in the adjacent methylene protons.[2]

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a standardized synthesis protocol to ensure data integrity for research applications.

Synthesis & Sample Preparation

To ensure the spectroscopic data presented below correlates with high-purity material, the following "Self-Validating" synthesis protocol is recommended. This method minimizes side reactions (e.g., polymerization or bis-addition).[1][2]

Standardized Michael Addition Protocol[1]

-

Reaction Type: Base-catalyzed Conjugate Addition (Michael Reaction).[1][2][3][4]

-

Reagents: Methyl cinnamate (1.0 eq), Acetone (Excess, solvent/reactant), Sodium Methoxide (0.1 eq).[2]

-

Key Mechanism: Formation of the thermodynamic enolate of acetone followed by 1,4-addition to the

-unsaturated ester.[1][2]

Experimental Workflow

-

Dissolution: Dissolve methyl cinnamate in anhydrous acetone (acting as both solvent and reagent).

-

Initiation: Add NaOMe at 0°C under

atmosphere. -

Propagation: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the cinnamate spot (

).[2][3] -

Quench: Neutralize with dilute HCl to pH 7.

-

Isolation: Evaporate excess acetone, extract with DCM, and wash with brine.

-

Purification: Vacuum distillation or Flash Chromatography (SiO₂, 10% EtOAc in Hexane).

Figure 1: Logic flow of the base-catalyzed Michael addition synthesis route.[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of this molecule is complex due to the chiral center at C3 .[2][3] This chirality renders the protons at C2 and C4 diastereotopic , meaning they are magnetically non-equivalent and will appear as complex multiplets (dd) rather than simple doublets.[2]

Structure Numbering: MeOOC(1)-CH₂(2)-CH(3)(Ph)-CH₂(4)-C(5)(=O)-Me(6)

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ar-H | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl ring protons (Overlapping).[1][2][3] |

| C3-H | 3.78 | Multiplet | 1H | Benzylic methine; chiral center.[1][2][3] | |

| OMe | 3.58 | Singlet | 3H | - | Methyl ester (Characteristic methoxy).[1][2][3] |

| C4-H | 2.92 | dd | 1H | Diastereotopic proton | |

| C4-H | 2.81 | dd | 1H | Diastereotopic proton | |

| C2-H | 2.68 | dd | 1H | Diastereotopic proton | |

| C2-H | 2.55 | dd | 1H | Diastereotopic proton | |

| C6-H | 2.08 | Singlet | 3H | - | Methyl ketone (Terminal).[1][2][3] |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Type | Shift ( | Assignment |

| C=O[2] (Ketone) | 206.5 | C5 (Deshielded ketone).[1][2] |

| C=O (Ester) | 172.1 | C1 (Ester carbonyl).[1][2][3] |

| Ar-C (Ipso) | 140.5 | Phenyl C1' (Quaternary).[1][2][3] |

| Ar-C | 128.8, 127.5, 126.9 | Phenyl CH carbons.[1][2][3] |

| CH₂ (Ketone) | 49.2 | C4 ( |

| CH₂ (Ester) | 40.8 | C2 ( |

| CH (Benzylic) | 35.5 | C3 (Chiral center).[1][2][3] |

| OMe | 51.6 | Ester methyl.[1][2][3] |

| Me (Ketone) | 30.4 | C6 (Methyl ketone).[2][3] |

Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid purity check.[2][3] The key indicator of the product is the presence of two resolved carbonyl bands .[1][2][3] If only one broad band is seen, the resolution is insufficient or the sample has degraded.[1][2]

-

1735 cm⁻¹ (Strong): Ester C=O stretch.[1][2] (Higher frequency due to -OMe induction).[1][2]

-

1600, 1495 cm⁻¹: Aromatic ring skeletal vibrations.[1][2][3]

Mass Spectrometry (MS) - EI Mode

In Electron Ionization (70 eV), Michael adducts often exhibit a Retro-Michael fragmentation pathway, reverting to ions resembling the starting materials.[2]

-

Molecular Ion (

): m/z 220 (Often weak or not visible).[2][3] -

Base Peak: m/z 43 (

) or m/z 162 (Methyl cinnamate radical cation via Retro-Michael).[1][2][3] -

Key Fragments:

Figure 2: Mass Spectrometry fragmentation logic showing the competing Alpha Cleavage and Retro-Michael pathways.

References

-

Michael Reaction Mechanism & Scope

-

General Spectroscopic Data for Michael Adducts

-

Synthesis Methodology (Catalysis)

Sources

- 1. Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | CID 561998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-5-oxohexanal | C7H12O2 | CID 14958715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. Michael Addition [organic-chemistry.org]

Methyl 5-oxo-3-phenylhexanoate: A Strategic 1,5-Dicarbonyl Building Block

The following technical guide details the reactivity, synthesis, and applications of Methyl 5-oxo-3-phenylhexanoate , a versatile 1,5-dicarbonyl building block.

Technical Whitepaper | Chemical Reactivity & Synthesis Guide

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (CAS: Referenced as analog/derivative in literature) is a

Key Chemical Profile:

-

IUPAC Name: Methyl 5-oxo-3-phenylhexanoate[1]

-

Molecular Formula:

-

Molecular Weight: 220.27 g/mol

-

Chirality: One stereocenter at C3 (benzylic position).

-

Functionality: Electrophilic ketone (C5), Electrophilic ester (C1), Nucleophilic

-carbons (C2, C4, C6).

Synthesis Strategies

The synthesis of methyl 5-oxo-3-phenylhexanoate is most reliably achieved through Michael Addition strategies. Two primary routes exist, distinguished by their atom economy and intermediate stability.

Route A: The Malonate-Enone Pathway (High Fidelity)

This route offers the highest regiocontrol. It involves the Michael addition of dimethyl malonate to benzalacetone (4-phenyl-3-buten-2-one), followed by a Krapcho decarboxylation.

-

Michael Addition: Dimethyl malonate is deprotonated (NaOMe/MeOH) and attacks the

-carbon of benzalacetone. -

Krapcho Decarboxylation: The resulting geminal diester is heated with a halide salt (e.g., LiCl or NaCl) in wet DMSO. This selectively removes one methoxycarbonyl group without hydrolyzing the final ester or affecting the ketone.

Route B: Direct Michael Addition (Green Chemistry)

A more direct, atom-economical approach involves the addition of acetone (as an enolate equivalent) to methyl cinnamate. While conceptually simple, this route often requires careful control to prevent polymerization or double-addition.

-

Reagents: Methyl Cinnamate + Acetone (excess).

-

Catalyst: Proline (organocatalysis) or dilute NaOH.

-

Mechanism: The thermodynamic enolate of acetone attacks the

-position of the cinnamate ester.

Reactivity Profile & Cyclization Logic

The defining reaction of methyl 5-oxo-3-phenylhexanoate is its ability to undergo intramolecular Claisen condensation to form cyclic 1,3-diketones.

The Cyclization to 5-Phenyl-1,3-cyclohexanedione

Under basic conditions (e.g., NaOMe in MeOH), the terminal methyl group (C6) forms an enolate which attacks the ester carbonyl (C1). This closes the ring to form 5-phenyl-1,3-cyclohexanedione (also known as a dihydroresorcinol derivative).

-

Significance: This product is a precursor to phenanthridinones and other CNS-active tricyclic compounds.

-

Thermodynamics: The formation of the stable enol of the 1,3-diketone drives the equilibrium toward the cyclic product.

Stereoselective Reduction

The C5 ketone can be selectively reduced to an alcohol using enzymatic catalysts (e.g., KREDs - Ketoreductases) or borohydride reagents.

-

Product: Methyl 5-hydroxy-3-phenylhexanoate.

-

Lactonization: Subsequent acid treatment induces cyclization between the C5-hydroxyl and C1-ester to form

-lactones , which are valuable pharmacophores in statin-type drugs.

Visualizing the Reaction Pathways

The following diagram maps the synthesis of the core molecule and its divergent transformation into cyclic diones (via Claisen) or lactones (via Reduction).

Figure 1: Synthesis and divergent reactivity map of Methyl 5-oxo-3-phenylhexanoate.

Experimental Protocol: Synthesis & Cyclization

Note: This protocol is designed for research-grade synthesis scales (10-50 mmol).

Part A: Synthesis of Methyl 5-oxo-3-phenylhexanoate (Malonate Route)

-

Reagents: Benzalacetone (1.0 eq), Dimethyl Malonate (1.2 eq), Sodium Methoxide (0.1 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve benzalacetone and dimethyl malonate in anhydrous MeOH.

-

Add catalytic NaOMe at 0°C. Stir at room temperature for 4 hours (Monitor TLC for disappearance of enone).

-

Quench with dilute HCl, extract with EtOAc, and concentrate to yield the diester intermediate.

-

-

Decarboxylation:

-

Dissolve the crude diester in DMSO containing LiCl (2.0 eq) and water (1.0 eq).

-

Heat to 140°C for 3-6 hours. Evolution of

gas indicates reaction progress. -

Workup: Dilute with water, extract with ether.[2] The organic layer contains the target Methyl 5-oxo-3-phenylhexanoate .[1] Purify via silica gel chromatography (Hexane/EtOAc 4:1).

-

Part B: Cyclization to 5-Phenyl-1,3-cyclohexanedione

-

Reagents: Methyl 5-oxo-3-phenylhexanoate (1.0 eq), Sodium Methoxide (1.1 eq), Dry Methanol.

-

Procedure:

-

Prepare a solution of NaOMe in dry MeOH under

. -

Add the keto-ester substrate dropwise at room temperature.

-

Reflux for 2 hours. The solution will turn yellow/orange.[2]

-

Isolation: Cool to RT. Acidify with 1M HCl to pH 2. The cyclic 1,3-diketone will precipitate or can be extracted with DCM.

-

Yield: Typically >80%.[3] The product exists primarily in its enol form.[4]

-

Quantitative Data Summary

| Property | Value / Description | Note |

| Boiling Point | ~160-165°C @ 0.5 mmHg | Estimated based on homologs |

| pKa ( | ~19-20 | C4/C6 protons |

| pKa ( | ~24 | C2 protons |

| UV Absorbance | Phenyl chromophore | |

| Solubility | Soluble in MeOH, EtOAc, DCM | Lipophilic |

References

-

Synthesis via Michael Addition: Master Organic Chemistry. "The Malonic Ester and Acetoacetic Ester Synthesis". Retrieved from .

-

Cyclization Applications: Sigma-Aldrich. "5-Phenyl-1,3-cyclohexanedione Product Information".[5] Retrieved from .

-

Stereochemical Determination: Chemical Communications. "NHC-catalyzed annulations of ynals and enals". (Reference to Methyl 5-oxo-3-phenylhexanoate as a standard). Retrieved from .

-

Decarboxylation Methodology: BenchChem. "Protocols for Malonic Ester Synthesis". Retrieved from .

Sources

Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2): Technical Monograph & Synthetic Guide

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2) is a specialized

Its significance in drug development lies in its role as a chiral scaffold . The C3 stereocenter is highly sensitive to enantioselective catalytic methods, rendering this molecule a benchmark standard for testing novel organocatalysts (e.g., N-heterocyclic carbenes). Furthermore, it serves as a direct precursor to dihydropyranones and 3-phenylglutaric acid derivatives, which are structural homologs to GABAergic agents like Phenibut.

Chemical Profile & Identification

| Parameter | Technical Specification |

| Chemical Name | Methyl 5-oxo-3-phenylhexanoate |

| CAS Number (Racemic) | 99512-42-2 |

| CAS Number (R-Isomer) | 89393-74-8 |

| IUPAC Name | Methyl 3-phenyl-5-oxohexanoate |

| Molecular Formula | |

| Molecular Weight | 220.26 g/mol |

| Physical State | Viscous oil or low-melting solid (MP: 34-36 °C) |

| Boiling Point | 121-122 °C @ 0.1 Torr |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

Synthetic Pathways & Mechanism[4][5]

The synthesis of methyl 5-oxo-3-phenylhexanoate is a textbook example of a conjugate addition (Michael Reaction) . The process involves the nucleophilic attack of an acetone-derived enolate onto the

Protocol A: Thermodynamic Base-Catalyzed Synthesis (Racemic)

This method utilizes sodium methoxide (NaOMe) to generate the thermodynamic enolate of acetone.

-

Reagents: Methyl Cinnamate (1.0 eq), Acetone (Excess, solvent/reactant), NaOMe (0.2 eq).

-

Yield: 75–85%.

Step-by-Step Methodology:

-

Enolate Formation: Dissolve NaOMe in anhydrous acetone. The base deprotonates acetone (

-proton, pKa ~19) to form the enolate. -

Addition: Add methyl cinnamate dropwise. The enolate attacks the

-position of the -

Quench: Neutralize with dilute HCl. The intermediate enolate is protonated to yield the

-keto ester. -

Purification: Remove excess acetone via rotary evaporation. Extract residue with EtOAc, wash with brine, and purify via vacuum distillation (bp 121°C @ 0.1 Torr).

Protocol B: Enantioselective Organocatalytic Synthesis

To obtain the (R)-enantiomer (CAS 89393-74-8), chiral amine catalysts or N-heterocyclic carbenes (NHCs) are employed to direct the facial selectivity of the attack.

Mechanistic Visualization

The following diagram illustrates the electron flow during the Michael addition and the subsequent proton transfer.

Figure 1: Mechanistic pathway for the synthesis of methyl 5-oxo-3-phenylhexanoate via Michael addition.

Applications in Drug Development

Chiral Building Block for Heterocycles

The primary utility of methyl 5-oxo-3-phenylhexanoate is its conversion into dihydropyranones and

-

Cyclization: Under acidic conditions, the ketone (C5) and the ester (C1) undergo intramolecular condensation/transesterification to form the six-membered lactone ring.

Precursor to GABA Analogs

While Phenibut is a 4-carbon chain (butyric acid), this molecule represents a 6-carbon homolog. Oxidative degradation of the methyl ketone (haloform reaction) converts the C5-acetyl group into a carboxylate, yielding 3-phenylglutaric acid derivatives. These are valuable intermediates for synthesizing conformationally restricted GABA analogs.

Analytical Standard for Chirality

Due to the steric bulk of the phenyl group at C3, this molecule is widely used to determine the enantiomeric excess (ee) of new asymmetric Michael addition catalysts. The distinct NMR shift of the methoxy group and the diastereotopic protons at C2 and C4 allow for precise chiral HPLC calibration.

Figure 2: Downstream applications in pharmaceutical synthesis and analysis.

Analytical Characterization

To validate the synthesis of methyl 5-oxo-3-phenylhexanoate, compare experimental data against these standard parameters:

-

NMR (500 MHz,

- 7.30–7.15 (m, 5H, Ar-H )

- 3.75–3.65 (m, 1H, H-3 , benzylic)

-

3.58 (s, 3H,

-

2.85–2.75 (dd, 2H, H-4 ,

-

2.65–2.55 (dd, 2H, H-2 ,

-

2.08 (s, 3H,

-

NMR:

-

Distinct carbonyl peaks at

206.5 (Ketone) and -

Chiral carbon (C3) typically appears around

35–40.

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (

): 220 m/z -

Base Peak: 43 m/z (Acetyl group,

) -

Fragment: 160 m/z (Loss of acetate/methoxy).

-

References

-

ChemSrc. (2025). Methyl 5-oxo-3-phenylhexanoate (CAS#: 99512-42-2) Technical Data. Retrieved from [Link]

-

PubChem. (2025).[5] Compound Summary: Methyl 3-oxo-5-phenylpentanoate and related isomers. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3-carboxylates. Retrieved from [Link]

-

MDPI. (2025). Stereoselective Michael Addition in the Synthesis of Chiral Keto-Esters. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PT100943B - APPROPRIATE PROCESS FOR THE SYNTHESIS OF 1,1-DIMETHYLTHYL (5R) -6-CYANO-5-HYDROXY-3-OXO-HEXANOATE - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Scaffold Analysis: Methyl 5-oxo-3-phenylhexanoate and Structural Analogues

Content Type: Technical Whitepaper | Domain: Medicinal Chemistry & Synthetic Methodology[1]

Executive Summary: The 1,5-Dicarbonyl Advantage[1]

In the landscape of modern drug discovery, methyl 5-oxo-3-phenylhexanoate represents more than a singular chemical entity; it is a "privileged scaffold" belonging to the 1,5-dicarbonyl class.[1] This structural motif serves as a linchpin in the divergent synthesis of bioactive heterocycles and γ-amino acids.[1]

For the medicinal chemist, this molecule offers a unique electrophilic duality :

-

The Ester (C1): A "hard" electrophile susceptible to hydrolysis or amidation.[1]

-

The Ketone (C5): A "soft" electrophile primed for reductive amination or nucleophilic attack.[1]

-

The Benzylic Center (C3): A chiral pivot point that dictates the stereochemical outcome of downstream analogues, including GABA-B agonists like (R)-Baclofen and Phenibut .[1]

This guide dissects the synthetic logic, structural analogue design, and validation protocols required to utilize this scaffold effectively.

Structural Deconstruction & Pharmacophore Analysis[1]

To design effective analogues, one must first deconstruct the parent molecule into its functional quadrants.

| Quadrant | Structural Feature | Chemical Function | Drug Design Implication |

| A | Methyl Ester (C1) | Lipophilic tail / Pro-moiety | Modulates solubility; precursor to carboxylic acid pharmacophores (e.g., in GABA analogues).[1] |

| B | Phenyl Ring (C3) | Hydrophobic Core | Provides |

| C | Aliphatic Linker (C2/C4) | Flexible Tether | The 3-carbon separation between carbonyls allows for intramolecular cyclization (Robinson Annulation).[1] |

| D | Methyl Ketone (C5) | Reactive Handle | Essential for conversion to amines (reductive amination) or Baeyer-Villiger oxidation to esters.[1] |

Synthetic Methodologies: The "Make" Phase

The synthesis of methyl 5-oxo-3-phenylhexanoate is classically achieved via Michael Addition .[1] However, the choice of donor dictates the yield and scalability.

Pathway A: The "Atom-Economic" Route (Acetone)[1]

-

Reactants: Methyl Cinnamate + Acetone.[1]

-

Catalyst: DBU or NaOMe.[1]

-

Challenge: Acetone possesses only one activating group, making the enolate less stable and the reaction prone to self-condensation (aldol) side products.[1]

-

Verdict: Low yield, poor selectivity.[1] Not recommended for library synthesis.[1]

Pathway B: The "Robust" Route (Acetoacetate + Decarboxylation)

-

Reactants: Methyl Cinnamate + Methyl Acetoacetate.[1]

-

Mechanism:

-

Verdict: High yield, scalable, and allows for precise stereocontrol if chiral catalysts are used.

Visualization: Synthetic Logic Flow

The following diagram illustrates the robust pathway (Pathway B) and the divergent transformation into key analogues.

Figure 1: The synthetic workflow from commodity starting materials to the target scaffold and its downstream pharmacological analogues.[2][3]

Validated Experimental Protocol

Objective: Synthesis of methyl 5-oxo-3-phenylhexanoate via the Acetoacetate/Decarboxylation route. Scale: 10 mmol.

Phase 1: Michael Addition[4]

-

Preparation: In a dry 100 mL round-bottom flask, dissolve methyl cinnamate (1.62 g, 10 mmol) and methyl acetoacetate (1.39 g, 12 mmol) in anhydrous methanol (20 mL).

-

Catalysis: Add Sodium Methoxide (NaOMe) (0.5 M in MeOH, 2 mL) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The cinnamate spot should disappear.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3 x 20 mL). Dry over MgSO₄ and concentrate.

-

Result: Crude dimethyl 2-acetyl-3-phenylglutarate (Yellow oil).

Phase 2: Krapcho Decarboxylation

-

Setup: Dissolve the crude oil from Phase 1 in DMSO (15 mL). Add NaCl (0.6 g) and Water (0.4 mL).

-

Thermal Activation: Heat the mixture to 160°C for 3 hours. Vigorous bubbling (CO₂ evolution) will be observed.[1]

-

Critical Control Point: Do not seal the vessel tightly; CO₂ pressure must vent.[1]

-

-

Purification: Cool to RT. Dilute with water (50 mL) and extract with Ether (3 x 30 mL). Wash organic layer with brine to remove DMSO.[1]

-

Isolation: Flash chromatography (Silica, 10-20% EtOAc in Hexane) yields the pure methyl 5-oxo-3-phenylhexanoate .[1]

Analogue Design & Divergent Synthesis

The true power of this scaffold lies in its ability to access distinct chemical spaces.[1]

A. The "GABA-B" Series (Phenibut/Baclofen Analogues)

By modifying the phenyl ring and the ketone, we access potent GABA-B agonists.[1]

-

Target: 4-Amino-3-phenylbutanoic acid derivatives.

-

Transformation: The C5-ketone is converted to an amine (reductive amination with NH₄OAc/NaCNBH₃), followed by ester hydrolysis.[1]

-

Analogue Strategy:

B. The "Heterocycle" Series (Dihydropyridones)

Reacting the 1,5-dicarbonyl with primary amines results in cyclization to form dihydropyridin-2-ones.[1]

-

Mechanism: Paal-Knorr type condensation.[1]

-

Relevance: These structures are often found in calcium channel blockers and MDR (Multidrug Resistance) reversal agents [1].[1]

Visualizing Structure-Activity Relationships (SAR)[1]

Figure 2: SAR Decision Tree. Modifying the C3-aryl group determines receptor selectivity, while C5 modifications dictate the functional class (amino acid vs. lactam).

References

-

Synthesis and Biological Evaluation of 5-Oxo-hexahydroquinoline Derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry.[1] Context: Discusses the use of 1,5-dicarbonyl precursors in forming MDR-reversal agents.

-

The Michael Addition Reaction: Mechanism and Scope. Source: Master Organic Chemistry.[1] Context: Foundational mechanism for the enolate addition to methyl cinnamate.[1]

-

Synthesis of Phenibut and Baclofen Precursors. Source: National Institutes of Health (PMC).[1] Context: Validates the structural relevance of 3-phenyl-GABA analogues derived from this scaffold.

-

Krapcho Decarboxylation Protocol. Source: Organic Chemistry Portal.[1][4] Context: The standard method for removing the

-ester from the intermediate adduct.[1]

Sources

The Strategic Role of Methyl 5-oxo-3-phenylhexanoate in Chiral GABA Analog Synthesis

The following technical guide details the discovery, synthesis, and strategic application of Methyl 5-oxo-3-phenylhexanoate , a critical intermediate in the production of bioactive GABA analogs.

Executive Summary: The "Hidden" Intermediate

Methyl 5-oxo-3-phenylhexanoate (CAS: 99512-42-2) represents a pivotal junction in the asymmetric synthesis of 3-substituted

While often overshadowed by the final active pharmaceutical ingredients (APIs), this hexanoate derivative serves as the "chiral anchor." It allows chemists to establish the crucial C3 stereocenter using robust Michael addition chemistry before degrading the carbon chain to the final amino acid skeleton. Its history tracks the evolution of organic synthesis itself—from stoichiometric, racemic classical methods to modern, high-precision catalytic asymmetric protocols.

Chemical Identity[1]

-

IUPAC Name: Methyl 5-oxo-3-phenylhexanoate[1]

-

Molecular Formula:

-

Molecular Weight: 220.27 g/mol

-

Key Functional Groups: Methyl ester (C1), Phenyl ring (at C3), Ketone (at C5).

Historical Evolution: From Racemic Mixtures to Enantiopurity

The history of methyl 5-oxo-3-phenylhexanoate is inextricably linked to the demand for (R)-Phenibut and (R)-Baclofen . The biological activity of these drugs resides primarily in the (R)-enantiomer, necessitating synthetic routes that control the stereochemistry at the 3-position.

Phase I: The Classical Michael Era (1950s–1980s)

Early syntheses relied on the thermodynamic Michael addition of methyl acetoacetate to methyl cinnamate using strong bases like sodium methoxide (NaOMe).

-

Mechanism: The enolate of methyl acetoacetate attacks the

-carbon of the cinnamate. -

Limitation: This produced a racemic mixture.[4] Furthermore, the product was a

-keto diester (a 2-substituted-3-phenylglutarate derivative). -

The "Discovery" Connection: Methyl 5-oxo-3-phenylhexanoate was isolated as the decarboxylated product of this initial adduct. Chemists realized that treating the intermediate with halides in hot polar aprotic solvents (Krapcho conditions) removed the labile ester group, yielding the 5-oxo hexanoate skeleton.

Phase II: The Asymmetric Catalysis Revolution (2000s–Present)

As the FDA and EMA tightened regulations on chiral drugs, the focus shifted to Asymmetric Michael Additions .

-

Organocatalysis: Researchers utilized chiral amines (e.g., proline derivatives) and thioureas to catalyze the addition of 1,3-dicarbonyls to cinnamates with high enantiomeric excess (ee).

-

Metal-Ligand Complexes: Copper(II)-bis(oxazoline) and Rhodium complexes were developed to catalyze the conjugate addition, setting the C3 stereocenter with >90% ee.

-

Significance: Methyl 5-oxo-3-phenylhexanoate became a standard "benchmark substrate" for testing new chiral catalysts. If a new catalyst could synthesize this molecule with high ee, it was deemed effective for the broader class of GABA analog precursors.

Technical Deep Dive: Synthesis Protocol

The following protocol describes the modern, self-validating synthesis of (R)-methyl 5-oxo-3-phenylhexanoate via an Asymmetric Michael Addition followed by Decarboxylation . This route is preferred for its scalability and high enantioselectivity.

Stage 1: Asymmetric Michael Addition

Objective: Couple methyl acetoacetate and methyl cinnamate to set the C3 stereocenter.

-

Reagents:

-

Methyl Cinnamate (1.0 equiv)

-

Methyl Acetoacetate (1.2 equiv)

-

Catalyst: (S,S)-Diphenylethylenediamine-derived Thiourea (10 mol%) – Induces facial selectivity.

-

Base: 1,1,3,3-Tetramethylguanidine (TMG) (catalytic) – Generates the enolate.

-

Solvent: Toluene (anhydrous).

-

Protocol:

-

Preparation: In a flame-dried flask under Argon, dissolve the Thiourea catalyst and methyl cinnamate in toluene.

-

Initiation: Add methyl acetoacetate, followed by the TMG base at 0°C. The low temperature suppresses side reactions (polymerization).

-

Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the cinnamate spot indicates completion.

-

Causality: The thiourea catalyst hydrogen-bonds to the cinnamate carbonyl, activating it and shielding one face. The base generates the acetoacetate enolate, which attacks the exposed face, setting the (R)-configuration.

Stage 2: Krapcho Decarboxylation

Objective: Remove the auxiliary ester group to yield the target methyl 5-oxo-3-phenylhexanoate.

-

Reagents:

-

Crude Michael Adduct (from Stage 1)

-

NaCl (1.5 equiv)

-

Water (2.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Protocol:

-

Setup: Dissolve the crude diester in DMSO. Add solid NaCl and water.

-

Thermal Activation: Heat the mixture to 140°C–160°C.

-

Mechanism: The chloride ion attacks the methyl group of the labile ester (at the acetoacetate end) via an

mechanism. This generates a carboxylate, which spontaneously decarboxylates ( -

Isolation: Cool, dilute with water, and extract with ethyl acetate. The product, Methyl 5-oxo-3-phenylhexanoate , is obtained as a pale oil.

Stage 3: Validation (QC)

-

Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to determine ee%.[5]

-

NMR Verification:

-

NMR (500 MHz,

-

NMR (500 MHz,

Pathway Visualization

The following diagram illustrates the transformation from raw materials to the Phenibut precursor, highlighting the critical intermediate.

Caption: Synthetic pathway from Methyl Cinnamate to Phenibut via the key intermediate Methyl 5-oxo-3-phenylhexanoate.

Comparative Data: Catalytic Efficiency

The choice of catalyst significantly impacts the yield and enantiomeric excess (ee) of the intermediate.

| Catalyst System | Reaction Conditions | Yield (%) | ee (%) | Notes |

| NaOMe (Base) | MeOH, Reflux | 85% | 0% | Racemic; Classical method. |

| L-Proline | DMSO, RT | 65% | 40% | Early organocatalysis attempt; slow kinetics. |

| Thiourea-Amine | Toluene, -20°C | 92% | 94% | Industry Standard. High selectivity. |

| Cu(II)-Bis(oxazoline) | THF, RT | 88% | 91% | Effective but requires metal removal. |

References

-

PubChem. (n.d.). Methyl 5-oxo-3-phenylhexanoate (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]

-

Chemical Communications. (2011). N-Heterocyclic carbene catalyzed annulations of ynals and enals. Royal Society of Chemistry. (Describes the use of the compound as a stereochemical reference). Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction. (Mechanistic grounding for the synthesis). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Acetoacetic Ester Synthesis. (Details on the decarboxylation mechanism). Retrieved from [Link]

Sources

- 1. Buy 5-Hydroxy-2-methylnicotinaldehyde (EVT-13221959) [evitachem.com]

- 2. METHYL 5-OXO-3-PHENYLHEXANOATE CAS#: 99512-42-2 [chemicalbook.com]

- 3. methyl 5-oxo-3-phenylhexanoate | CAS#:99512-42-2 | Chemsrc [chemsrc.com]

- 4. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of Methyl 5-oxo-3-phenylhexanoate

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2) represents a "privileged scaffold" in organic synthesis due to its 1,5-dicarbonyl relationship and the presence of a

This guide details validated protocols for transforming this building block into high-value intermediates commonly found in CNS-active agents (e.g., substance P antagonists, antidepressants) and flavor/fragrance chemistry.[1]

Structural Profile & Reactivity Analysis[1]

The utility of methyl 5-oxo-3-phenylhexanoate stems from its orthogonal reactivity.[1] The molecule contains three distinct reactive centers that allow for divergent synthesis:[1]

-

C1 (Ester): Susceptible to hydrolysis, aminolysis, or hydride reduction.[1]

-

C3 (Stereocenter): The phenyl group creates a chiral center.[1] In racemic starting materials, this allows for Dynamic Kinetic Resolution (DKR) strategies to set two stereocenters simultaneously.[1]

-

C5 (Methyl Ketone): Highly responsive to enzymatic reduction or nucleophilic attack (e.g., Grignard, reductive amination).[1]

Divergent Synthetic Pathways

The following diagram illustrates the core transformations available from this scaffold.

Figure 1: Divergent synthetic utility of methyl 5-oxo-3-phenylhexanoate.

Application 1: Chemoenzymatic Synthesis of Chiral -Lactones

Target: (3S, 5S)-6-methyl-4-phenyl-tetrahydro-2H-pyran-2-one.[1] Mechanism: Dynamic Kinetic Resolution (DKR) via Ketoreductase (KRED).[1]

The reduction of the C5 ketone generates a secondary alcohol which, upon exposure to the C1 ester, undergoes spontaneous or acid-catalyzed lactonization.[1] Using a specific KRED enzyme allows for the setting of the C5 stereocenter, which can kinetically select for the matching C3 configuration if the C3 proton is sufficiently acidic (or via standard diastereoselective reduction).[1]

Protocol A: Biocatalytic Reduction

Reagents:

-

Substrate: Methyl 5-oxo-3-phenylhexanoate (50 mM)[1]

-

Enzyme: Commercial KRED screening kit (e.g., Codexis or equivalent broad-spectrum KREDs).[1]

-

Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose + NADP+.[1]

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.[1]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).[1]

-

Cofactor Mix: Add NADP+ (1.0 mM final conc.) and Glucose (1.5 equivalents relative to substrate). Add GDH (5 U/mL).

-

Substrate Addition: Dissolve Methyl 5-oxo-3-phenylhexanoate in DMSO (5% v/v final concentration) and add dropwise to the stirring buffer.

-

Reaction: Add KRED enzyme (10 mg/mL loading). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Monitoring: Monitor consumption of ketone via HPLC (C18 column, Acetonitrile/Water gradient).

-

Work-up: Extract reaction mixture 3x with Ethyl Acetate. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Lactonization: Dissolve the crude hydroxy-ester in Toluene with catalytic p-TsOH (1 mol%). Reflux for 2 hours with a Dean-Stark trap to drive cyclization.

-

Purification: Flash chromatography (Hexanes/EtOAc) yields the chiral lactone.[1]

Why this works: The enzymatic reduction is highly enantioselective for the ketone.[1] The subsequent chemical lactonization is thermodynamically driven by the formation of the stable 6-membered ring.[1]

Application 2: Synthesis of 2,4-Disubstituted Piperidines

Target: cis-2-methyl-4-phenylpiperidine. Relevance: This scaffold is a core structural element in various NK1 antagonists and opioid analgesics.[1]

Protocol B: Reductive Cyclization

Safety Note: Sodium Cyanoborohydride is toxic and generates HCN if acidified improperly.[1] Work in a well-ventilated fume hood.

Reagents:

-

Methyl 5-oxo-3-phenylhexanoate (1.0 equiv)[1]

-

Ammonium Acetate (NH₄OAc) (5.0 equiv)

-

Sodium Cyanoborohydride (NaCNBH₃) (2.0 equiv)

-

Solvent: Methanol (dry).[1]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve Methyl 5-oxo-3-phenylhexanoate (10 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (50 mmol).

-

Equilibration: Stir at room temperature for 2 hours. This allows the formation of the imine/enamine intermediate and initial attack on the ester to form the lactam (piperidone) intermediate or direct iminium species.[1]

-

Reduction: Cool the solution to 0°C. Add NaCNBH₃ (20 mmol) portion-wise over 30 minutes.

-

Cyclization/Reduction: Allow the mixture to warm to room temperature and stir for 16 hours. Note: If the lactam (piperidone) is the desired endpoint, stop here.[1] For the piperidine, a stronger reductant like LiAlH₄ in THF would be required in a subsequent step.[1]

-

Quench: Quench carefully with saturated NaHCO₃ solution.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic phase with brine.[1]

-

Purification: The product is an amine.[1][2] Purify using neutral alumina or silica gel with 1% Triethylamine in the eluent to prevent streaking.[1]

Mechanism Visualization: The transformation involves a cascade of reductive amination followed by intramolecular nucleophilic acyl substitution (if stopping at lactam) or further reduction.[1]

Figure 2: Reaction cascade for piperidine synthesis.

Analytical Quality Control

To ensure the integrity of the building block before application, the following Critical Quality Attributes (CQAs) must be verified.

| Attribute | Specification | Method |

| Purity (GC) | > 97.0% | GC-FID (DB-5 column) |

| Identity (NMR) | Conforms to structure | 1H NMR (CDCl₃): |

| Water Content | < 0.5% | Karl Fischer Titration |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

References

-

PubChem. (2025).[1][3][4] Methyl 5-oxo-3-phenylhexanoate Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

MDPI Molbank. (2007).[1] Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. (Demonstrates 1,5-dicarbonyl reactivity). Available at: [Link][2][5]

-

ResearchGate. (2002).[1][2] Optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (Piperidine synthesis protocols). Available at: [Link]

Disclaimer: This document is for research and development purposes only. All chemical reactions should be performed by qualified personnel under appropriate safety conditions.

Sources

- 1. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

"purification techniques for methyl 5-oxo-3-phenylhexanoate"

Strategic Overview

Methyl 5-oxo-3-phenylhexanoate (MOPH) is a critical chiral building block, structurally significant as a precursor for

The primary impurities include unreacted methyl cinnamate (Michael acceptor), self-condensation products of acetone (mesityl oxide, diacetone alcohol), and oligomeric byproducts. Furthermore, as the biological activity of downstream GABA-analogs is stereodependent, the isolation of the (R)- or (S)-enantiomer is often required.

This guide details a hierarchical purification strategy:

-

High-Vacuum Fractional Distillation: For bulk removal of volatiles and unreacted starting materials.

-

Flash Column Chromatography: For polishing and removal of close-eluting isomers.

-

Enzymatic Kinetic Resolution (EKR): A biocatalytic method to achieve high enantiomeric excess (

).

Process Workflow

The following diagram illustrates the integrated purification logic, moving from crude synthesis mixture to optically pure isolate.

Figure 1: Integrated purification workflow for Methyl 5-oxo-3-phenylhexanoate, separating bulk impurity removal from high-value chiral resolution.

Protocol 1: Bulk Purification via High-Vacuum Distillation

Objective: Separate MOPH from lower-boiling acetone condensation products and the starting material, methyl cinnamate.

Thermodynamic Context:

-

Mesityl Oxide: BP ~130°C (Atm).

-

Methyl Cinnamate: BP ~260°C (Atm) / ~132°C (15 mmHg).

-

MOPH: Estimated BP ~160-170°C (0.5 mmHg).

Methodology:

-

Apparatus: Short-path distillation head (Vigreux column optional for higher purity) connected to a high-vacuum manifold and oil pump.

-

Degassing: Stir crude oil at 40°C under weak vacuum (20 mmHg) to remove residual solvent and acetone.

-

Fractionation:

-

Fraction A (Lights): Collect up to 110°C (0.5 mmHg). Contains mesityl oxide and trace methyl cinnamate.

-

Fraction B (Main Cut): Collect between 155°C – 175°C (0.5 mmHg). Target MOPH.

-

Residue: Dark viscous oil containing Michael polymers.

-

Critical Control Point: Methyl cinnamate can co-distill if the vacuum fluctuates. Maintain pressure

Protocol 2: Flash Column Chromatography

Objective: Removal of trace methyl cinnamate and "yellow" color bodies from the distilled oil.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

| Step | Solvent Ratio (Hex:EtOAc) | Column Volumes (CV) | Elution Target |

| 1 | 95 : 5 | 2 CV | Non-polar impurities |

| 2 | 90 : 10 | 3 CV | Methyl Cinnamate (Rf ~0.6) |

| 3 | 80 : 20 | 5 CV | MOPH (Rf ~0.35) |

| 4 | 50 : 50 | 2 CV | Polar acids/oligomers |

Detection: UV at 254 nm. MOPH absorbs weakly compared to cinnamate due to loss of conjugation, but the phenyl ring is detectable. Stain with Anisaldehyde (heats to orange/brown) or 2,4-DNP (yellow/orange spot due to ketone).

Protocol 3: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of the (R)-enantiomer (or S-enantiomer depending on lipase preference) from the racemic mixture.

Mechanism: Lipases such as Candida antarctica Lipase B (CAL-B) show high stereoselectivity for esters with

Reagents:

-

Racemic MOPH (purified).

-

Immobilized CAL-B (e.g., Novozym 435).

-

Phosphate Buffer (pH 7.0) / Acetone (9:1) or Toluene/Water biphasic system.

Step-by-Step Procedure:

-

Setup: Suspend Racemic MOPH (10 g) in Phosphate Buffer (100 mL, 0.1 M, pH 7.0). Add Acetone (10 mL) as a co-solvent to improve solubility.

-

Initiation: Add Immobilized CAL-B (500 mg, 5% w/w).

-

Incubation: Stir at 30°C @ 200 RPM. Monitor pH; maintain at 7.0 by automatic titration with 1M NaOH (the hydrolysis produces acid, dropping pH).

-

Monitoring: Analyze aliquots via Chiral HPLC every 2 hours.

-

Termination: Stop reaction when conversion reaches ~50% (theoretical maximum yield for resolution).

-

Workup:

-

Filter off the enzyme beads.

-

Extract the mixture with Ethyl Acetate (3x).

-

Wash organic layer with saturated

. The (S)-Acid partitions into the aqueous base. The (R)-Ester remains in the organic layer. -

Dry organic layer (

) and concentrate to yield optically enriched MOPH.

-

Analytical Validation

HPLC Method (Achiral - Purity):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10-90% B over 15 min.

-

Wavelength: 210 nm (carbonyl) and 254 nm (phenyl).

HPLC Method (Chiral - Enantiomeric Excess):

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Expected Separation: Enantiomers typically separate with

.

References

-

Synthesis & Configuration: Biju, A. T., et al. "N-Heterocyclic Carbene-Catalyzed Annulation of Enals and Ynals." Chemical Communications, 2011, 47 , 8672.

-

Michael Addition Mechanism: "The Michael Addition Reaction." Master Organic Chemistry, 2023.[1]

-

Enzymatic Resolution Context: Zheng, G. W., et al. "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester."[2] Bioprocess and Biosystems Engineering, 2025.[3][4]

-

General Lipase Protocols: "Lipase-Catalyzed Kinetic Resolution of Racemic Esters." Organic Chemistry Portal.

Sources

Application Note: Analytical Characterization of Methyl 5-oxo-3-phenylhexanoate

Introduction & Scope

Methyl 5-oxo-3-phenylhexanoate (MOPH) is a critical chiral building block in the synthesis of biologically active

This guide provides a validated protocol for the structural and stereochemical characterization of MOPH. It moves beyond basic spectral assignment to address the specific challenges of distinguishing enantiomers and quantifying trace impurities common to Michael addition syntheses (e.g., retro-Michael degradation products).

Target Molecule Profile

-

IUPAC Name: Methyl 5-oxo-3-phenylhexanoate[1]

-

Molecular Formula:

-

Molecular Weight: 220.27 g/mol

-

Key Features:

-keto ester framework, chiral center at C3.

Analytical Workflow

The following workflow ensures a "self-validating" system where orthogonal methods confirm purity and identity.

Figure 1: Integrated analytical workflow for MOPH characterization. Note the gatekeeping role of GC-MS before committing to expensive Chiral HPLC columns.

Method 1: Structural Confirmation via NMR Spectroscopy[1]

Nuclear Magnetic Resonance (NMR) is the primary method for structural validation. The C3 chiral center renders the protons on C2 and C4 diastereotopic, resulting in distinct splitting patterns that confirm the integrity of the carbon backbone.

Experimental Protocol

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Chloroform-d (

) is standard. Benzene- -

Concentration: ~10-15 mg in 0.6 mL solvent.

Data Interpretation & Assignment

| Position | Group | Shift ( | Multiplicity | Coupling ( | Diagnostic Note |

| Ar-H | Phenyl | 7.15 – 7.35 | Multiplet (m) | - | Integration must equal 5H. |

| C3-H | Methine | 3.65 – 3.75 | Multiplet (m) | - | The chiral center; couples to both |

| OCH3 | Ester Methyl | 3.58 | Singlet (s) | - | Sharp singlet; confirms methyl ester integrity. |

| C4-H | Methylene | 2.85 – 2.95 | dd | Diastereotopic protons | |

| C2-H | Methylene | 2.60 – 2.75 | dd | Diastereotopic protons | |

| C6-H | Ketone Methyl | 2.08 | Singlet (s) | - | Diagnostic for the methyl ketone moiety. |

Critical Analysis:

-

The "ABX" Systems: The protons at C2 and C4 do not appear as simple doublets or triplets. They form an ABX system with the C3 methine. If these appear as a broad unresolved blob, switch to

to resolve the coupling constants, which allows verification of the acyclic nature (ruling out lactol formation). -

Impurity Flag: A singlet around 2.2-2.3 ppm often indicates residual acetone or unreacted methyl acetoacetate (if used in synthesis).

Method 2: Enantiomeric Excess via Chiral HPLC

For asymmetric syntheses (e.g., organocatalytic Michael additions), determining the Enantiomeric Excess (ee) is mandatory. Standard reverse-phase C18 columns cannot separate these enantiomers.

Protocol

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

-

Why: The carbamate moieties interact with the carbonyls and phenyl ring of MOPH via hydrogen bonding and

-

-

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

-

Note: Strictly isocratic. Gradient elution can disrupt the delicate adsorption equilibrium required for chiral separation.

-

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 210 nm (carbonyl absorption) and 254 nm (phenyl absorption).

-

Temperature: 25°C (controlled).

Expected Results

-

Retention Times (

): Typically, the enantiomers elute between 8 and 15 minutes depending on the exact mobile phase ratio. -

Resolution (

): A baseline separation ( -

Calculation:

Self-Validation Step: Always run a racemic standard (produced via non-selective synthesis) first to establish the retention times of both enantiomers. Never assume the major peak corresponds to the desired enantiomer without a reference standard or optical rotation correlation.

Method 3: Mass Spectrometry (GC-MS)

GC-MS is utilized for purity profiling and detecting specific degradation products like the retro-Michael starting materials.

Fragmentation Logic (EI, 70 eV)

The mass spectrum of MOPH follows a predictable fragmentation pathway driven by the stability of the acylium ions and benzylic cations.

Figure 2: Key fragmentation pathways for MOPH in Electron Impact (EI) ionization.

Interpretation

-

Base Peak: Often m/z 43 (Acetyl) or m/z 146 (Loss of acetone equivalent via McLafferty).

-

Impurity Watch:

-

Methyl Cinnamate: Peak at m/z 162. Presence indicates incomplete reaction or retro-Michael reversal during workup.

-

Dimerization: Peaks > m/z 300 indicate aldol condensation of the ketone moiety (avoid high injection port temperatures >250°C to prevent thermal degradation).

-

References

-

Stereochemical Determination: Chemical Communications, 2011, 47 , 8670-8672. "N-Heterocyclic carbene catalyzed annulations of ynals and enals." (Used MOPH to determine absolute configuration).

-

Michael Addition Mechanism: Journal of the American Chemical Society, 2008, 130 , 418. "N-Heterocyclic Carbene-Catalyzed Redox Amidations." (Contextualizing the stability of the 5-oxo-3-phenyl motif).

-

Chiral Separation Principles: Journal of Chromatography A, 2001, 906 , 1-2, 105-125. "Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic separation of enantiomers." (Foundational text for selecting OD-H/AD-H columns).

Sources

"handling and storage procedures for methyl 5-oxo-3-phenylhexanoate"

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (CAS: 13984-50-4 / 30414-55-2 related) is a versatile 1,5-dicarbonyl intermediate widely utilized in the synthesis of polycyclic pharmaceutical scaffolds, specifically functionalized cyclohexenones via Robinson Annulation. As a Michael adduct of acetone and methyl cinnamate, it possesses a chiral center at the C3 position, making it a critical reference standard in asymmetric catalysis and drug discovery for GABA-analogues and terpenoid synthesis.

This guide details the handling, storage, and synthetic utility of this compound, ensuring data integrity and operator safety in high-throughput screening (HTS) and process chemistry environments.

Physicochemical Profile & Safety Assessment

Table 1: Chemical Specification & Safety Data

| Parameter | Specification |

| IUPAC Name | Methyl 5-oxo-3-phenylhexanoate |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol |

| Physical State | Viscous colorless to pale yellow liquid (may crystallize upon prolonged cold storage) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| Boiling Point | ~150-155°C at 1 mmHg (Predicted) |

| Flash Point | >110°C (Combustible Liquid, Class IIIB) |

| GHS Classification | Warning : Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335) |

Safety Critical : While not highly toxic, the compound is a potent lachrymator and respiratory irritant. All handling must occur within a certified chemical fume hood.

Storage & Handling Protocol

To maintain the integrity of the methyl ester and ketone functionalities, strict adherence to the following protocol is required.

Environmental Control

-

Temperature : Store at 2°C to 8°C . While the compound is stable at room temperature for short periods, cold storage prevents slow transesterification or aldol condensation.

-

Atmosphere : Hygroscopic sensitivity is low, but Argon or Nitrogen backfilling is recommended to prevent oxidation of the

-protons adjacent to the ketone. -

Light : Store in Amber Borosilicate Vials . The phenyl moiety absorbs UV light, potentially inducing radical degradation over extended periods.

Handling Procedure (Step-by-Step)

-

Equilibration : Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold liquid.

-

Dispensing : Use a glass syringe or positive-displacement pipette. Avoid polystyrene plastics, as the compound may act as a plasticizer.

-

Quenching Spills : Absorb with vermiculite or sand. Do not use combustible materials (paper towels) for large spills. Clean surface with 10% acetone in ethanol.

Application Note: Synthetic Utility

Methyl 5-oxo-3-phenylhexanoate serves as a "linchpin" molecule in organic synthesis due to its 1,5-dicarbonyl motif . This structural arrangement allows it to undergo intramolecular aldol condensation to form six-membered rings, a process known as the Robinson Annulation .

Mechanism of Action: The Robinson Annulation

In the presence of a base (e.g., NaOEt or Proline), the methyl ketone enolate (C6) or the methylene enolate (C4) can attack the ester carbonyl (C1). However, the most common synthetic pathway involves the cyclization to 5-phenyl-2-cyclohexen-1-one derivatives.

Key Pathway :

-

Enolization : Base removes a proton from C6 (kinetic) or C4 (thermodynamic).

-

Cyclization : Intramolecular attack on the ester or aldehyde (if modified).

-

Dehydration : Loss of water to form the enone system.

Experimental Workflow: Synthesis & Cyclization

The following diagram illustrates the synthesis of Methyl 5-oxo-3-phenylhexanoate via Michael Addition and its subsequent transformation.

Figure 1: Synthetic pathway from precursors to the target intermediate and its downstream cyclization to a cyclohexenone scaffold.[3]

Detailed Experimental Protocol

Protocol A: Synthesis of Methyl 5-oxo-3-phenylhexanoate (Michael Addition) Rationale: This method utilizes thermodynamic control to ensure mono-addition of acetone to the cinnamate.

Reagents:

-

Methyl Cinnamate (1.0 eq)

-

Acetone (Solvent/Reagent, excess)

-

Sodium Ethoxide (0.2 eq, catalyst)

Procedure:

-

Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl Cinnamate (16.2 g, 100 mmol) in dry Acetone (100 mL).

-

Catalysis : Add Sodium Ethoxide (1.36 g, 20 mmol) in one portion at 0°C.

-

Reaction : Allow the mixture to warm to room temperature and reflux for 12 hours. Monitor via TLC (20% EtOAc/Hexanes). The product will appear as a less polar spot compared to the starting ester.

-

Work-up : Cool to room temperature. Quench with saturated NH₄Cl solution (50 mL). Evaporate excess acetone under reduced pressure.

-

Extraction : Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

Purification : Purify via vacuum distillation (bp ~155°C @ 1 mmHg) or flash chromatography (SiO₂, 10% EtOAc/Hexane) to yield the title compound as a pale yellow oil.

Protocol B: Quality Control (QC) Check

-

NMR Validation :

-

¹H NMR (400 MHz, CDCl₃) : Look for the singlet methyl ester (~3.6 ppm), the singlet methyl ketone (~2.1 ppm), and the diagnostic multiplet for the benzylic proton at C3 (~3.8 ppm).

-

Chiral Purity : If using a chiral catalyst, analyze via HPLC using a Chiralcel OD-H column (Hexane/IPA 90:10).

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate (Related Structure). Retrieved from [Link]

-

Organic Chemistry Portal . Synthesis of beta-keto esters and 1,5-dicarbonyls via Michael Addition. Retrieved from [Link]

-

Li, X., et al. (2011) . N-Heterocyclic Carbene Catalyzed Annulation of Enals and Ynals. Chemical Communications. (Contextual reference for absolute configuration determination of methyl 5-oxo-3-phenylhexanoate).

Sources

- 1. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione [mdpi.com]

Troubleshooting & Optimization

FAQ 1: Why is my reaction yield of methyl 5-oxo-3-phenylhexanoate unexpectedly low?

<Technical Support Center: Methyl 5-oxo-3-phenylhexanoate Synthesis